1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
CAS No.:
Cat. No.: VC20214783
Molecular Formula: C13H7ClN2O3S3
Molecular Weight: 370.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H7ClN2O3S3 |
|---|---|
| Molecular Weight | 370.9 g/mol |
| IUPAC Name | 1-(5-chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C13H7ClN2O3S3/c14-12-4-3-11(21-12)9(17)6-20-13-15-8-5-7(16(18)19)1-2-10(8)22-13/h1-5H,6H2 |
| Standard InChI Key | PAFRWZPGXBGAOI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C1[N+](=O)[O-])N=C(S2)SCC(=O)C3=CC=C(S3)Cl |
Introduction
1. Introduction to 1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone
1-(5-Chlorothiophen-2-yl)-2-[(5-nitro-1,3-benzothiazol-2-yl)sulfanyl]ethanone is a heterocyclic compound containing thiophene, benzothiazole, and nitro functional groups. Compounds with such structural motifs are often explored for their biological and pharmacological activities due to their ability to interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.
2. Structural Features
Molecular Formula:
C12H7ClN2O3S2
Key Functional Groups:
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Thiophene Ring: Known for its electron-rich aromatic nature, enhancing reactivity in electrophilic substitution reactions.
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Benzothiazole Ring: A bicyclic system that contributes rigidity and potential biological activity.
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Nitro Group (-NO₂): Often associated with electron-withdrawing properties and bioactivity.
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Thioether Linkage (-S-): Provides flexibility to the molecular framework.
3. Potential Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
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Preparation of 5-Chlorothiophene Derivative:
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Starting with thiophene, chlorination at the 5-position can be achieved using reagents like N-chlorosuccinimide (NCS) in the presence of a catalyst.
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Functionalization of Benzothiazole:
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The nitro group can be introduced into a benzothiazole ring through nitration using concentrated nitric acid and sulfuric acid.
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Formation of Thioether Linkage:
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The ethanone moiety can be linked to the benzothiazole derivative through a nucleophilic substitution reaction involving a thiol intermediate.
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Final Coupling:
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The chlorinated thiophene derivative is coupled with the benzothiazole thioether under basic conditions to yield the target compound.
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4. Analytical Characterization
To confirm the structure of the compound, the following techniques are employed:
| Technique | Purpose |
|---|---|
| NMR Spectroscopy | Identifies hydrogen and carbon environments |
| Mass Spectrometry | Confirms molecular weight and fragmentation |
| IR Spectroscopy | Detects functional groups (e.g., -NO₂, -S-) |
| X-ray Crystallography | Determines precise molecular geometry |
5. Applications and Biological Activity
Pharmaceutical Potential:
Compounds containing benzothiazole and nitro groups are often studied for:
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Antimicrobial activity
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Anticancer properties
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Anti-inflammatory effects
Material Science:
The presence of sulfur atoms may make this compound relevant for applications in:
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Organic semiconductors
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Photovoltaic devices
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